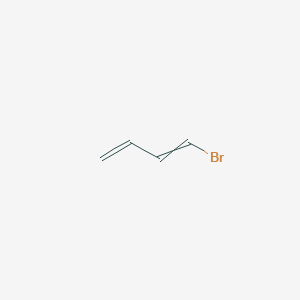
1,3-Butadiene, 1-bromo-, (1E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene, 1-bromo-, (1E)- is an organic compound with the molecular formula C4H5Br. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1-bromo-, (1E)- can be synthesized through the bromination of 1,3-butadiene. The reaction typically involves the addition of bromine (Br2) to 1,3-butadiene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is isolated through distillation .
Industrial Production Methods
In an industrial setting, the production of 1,3-Butadiene, 1-bromo-, (1E)- involves the continuous bromination of 1,3-butadiene using a bromine source and a suitable solvent. The reaction is conducted in a reactor equipped with temperature control to ensure optimal reaction conditions. The product is then purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butadiene, 1-bromo-, (1E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., Br2) and hydrogen halides (e.g., HBr) to form dihalo compounds.
Common Reagents and Conditions
Bromine (Br2): Used in the bromination of 1,3-butadiene to form 1,3-Butadiene, 1-bromo-, (1E)-.
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkenes.
Major Products Formed
1,4-Dibromo-2-butene: Formed through the addition of bromine to 1,3-Butadiene, 1-bromo-, (1E)-.
3-Bromo-1-butene: Formed through the addition of hydrogen bromide to 1,3-Butadiene, 1-bromo-, (1E)-.
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene, 1-bromo-, (1E)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Butadiene, 1-bromo-, (1E)- involves electrophilic addition reactions. The compound reacts with electrophiles such as bromine and hydrogen bromide, leading to the formation of carbocation intermediates. These intermediates undergo further reactions to form the final products. The stability of the carbocation intermediates is influenced by resonance and hyperconjugation effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,3-Butadiene, 1-chloro-: A derivative of 1,3-butadiene with a chlorine atom instead of a bromine atom.
1,3-Butadiene, 1-iodo-: A derivative of 1,3-butadiene with an iodine atom instead of a bromine atom.
Uniqueness
1,3-Butadiene, 1-bromo-, (1E)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom makes the compound more reactive towards nucleophiles and electrophiles compared to its chloro and iodo counterparts .
Eigenschaften
CAS-Nummer |
89567-73-7 |
|---|---|
Molekularformel |
C4H5Br |
Molekulargewicht |
132.99 g/mol |
IUPAC-Name |
1-bromobuta-1,3-diene |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2 |
InChI-Schlüssel |
LKNKAEWGISYACD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















